REACTION_CXSMILES
|
CN(C(O[N:9]1[N:17]=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[Cl:23][C:24]1[C:25]([CH3:33])=[C:26]([CH:30]=[CH:31][CH:32]=1)[C:27](O)=[O:28].CCN(C(C)C)C(C)C.NN.C1COCC1>CN(C=O)C.C(Cl)Cl>[Cl:23][C:24]1[C:25]([CH3:33])=[C:26]([CH:30]=[CH:31][CH:32]=1)[C:27]([NH:9][NH2:17])=[O:28] |f:0.1|
|
Name
|
|
Quantity
|
678 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at rt for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the yellow solution was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was re-extracted with DCM (1×)
|
Type
|
CONCENTRATION
|
Details
|
layers were concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |